Methyl 3-ethylcyclopentane-1-carboxylate
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Overview
Description
Methyl 3-ethylcyclopentane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It is a derivative of cyclopentane, featuring an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether medium, and the mixture is refluxed for a specific period . The crude ester is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps such as esterification, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-ethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and receptors are areas of active research .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with similar structural features but lacking the ester group.
Methyl cyclopentanecarboxylate: Another ester derivative of cyclopentane, differing in the position and nature of substituents.
Ethyl cyclopentanecarboxylate: Similar to methyl 3-ethylcyclopentane-1-carboxylate but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62518-11-0 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 3-ethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-3-7-4-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
OPPQXFJWBOHJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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